N-{4-(formylamino)-2-nitrophenyl}acetamide
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Overview
Description
N-{4-(formylamino)-2-nitrophenyl}acetamide is an organic compound with the molecular formula C9H9N3O4 It is characterized by the presence of a formylamino group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-(formylamino)-2-nitrophenyl}acetamide typically involves the formylation of 4-amino-2-nitroaniline followed by acetylation. One common method includes the reaction of 4-amino-2-nitroaniline with formic acid or formylating agents such as formic anhydride to introduce the formyl group. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-{4-(formylamino)-2-nitrophenyl}acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Reduction: N-{4-(amino)-2-nitrophenyl}acetamide.
Oxidation: N-{4-(formylamino)-2-nitrophenyl}acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-(formylamino)-2-nitrophenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of N-{4-(formylamino)-2-nitrophenyl}acetamide involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- N-(4-nitrophenyl)formamide
- N-(4-nitrophenyl)acetamide
- N-(4-aminophenyl)acetamide
Comparison: N-{4-(formylamino)-2-nitrophenyl}acetamide is unique due to the presence of both formylamino and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-(4-nitrophenyl)formamide lacks the acetamide group, which affects its solubility and reactivity. Similarly, N-(4-aminophenyl)acetamide does not have the nitro group, which influences its redox properties and potential biological activities .
Properties
IUPAC Name |
N-(4-formamido-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-6(14)11-8-3-2-7(10-5-13)4-9(8)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCDPMFTCHLFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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